Tibenzate

Antimicrobial Screening Coordination Chemistry Ligand Design

Tibenzate, systematically named S-benzyl benzenecarbothioate, is a small-molecule organosulfur compound belonging to the thiobenzoate ester class. It is characterized by a benzoyl thioester core with a benzyl substituent on the sulfur atom (molecular formula C₁₄H₁₂OS, molecular weight 228.31 g/mol).

Molecular Formula C14H12OS
Molecular Weight 228.31 g/mol
CAS No. 13402-51-2
Cat. No. B080675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTibenzate
CAS13402-51-2
Molecular FormulaC14H12OS
Molecular Weight228.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC(=O)C2=CC=CC=C2
InChIInChI=1S/C14H12OS/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2
InChIKeyIXTYVGVNWHFZBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tibenzate (CAS 13402-51-2) Procurement Guide: Thiobenzoate Chemical Identity and Research Provenance


Tibenzate, systematically named S-benzyl benzenecarbothioate, is a small-molecule organosulfur compound belonging to the thiobenzoate ester class . It is characterized by a benzoyl thioester core with a benzyl substituent on the sulfur atom (molecular formula C₁₄H₁₂OS, molecular weight 228.31 g/mol) . This compound was historically disclosed in the mid-20th century within patent filings from Merck & Co., Inc., establishing its early presence in industrial chemical research [1]. Tibenzate is available as a pale yellow liquid with a boiling point of 341°C, a density of 1.167 g/cm³, and a computed logP of 3.76, indicating moderate lipophilicity . Its primary role in contemporary peer-reviewed literature is as a versatile thiolate ligand (designated BBCT) for synthesizing transition metal complexes with demonstrated preliminary antimicrobial activity [2].

Bidentate (O,S) thiolate ligand for transition metal complex synthesis
Reported antimicrobial screening context via metal complexes
Unique pyrolytic route to tetraarylthiophene scaffolds

Why Generic Substitution of Tibenzate Fails: Structural and Functional Differentiation from Simpler Analogs


In-class thiobenzoate substitution is not straightforward because the structural features of Tibenzate directly dictate its chemical behavior and research utility. The benzyl thioester motif distinguishes it from other thiobenzoate esters, such as phenyl thiobenzoate or octyl thiobenzoate, which have been documented for acaricidal applications [1]. Specifically, the S-benzyl group in Tibenzate undergoes thermal decomposition via a distinct radical mechanism yielding tetraphenylthiophene and trans-stilbene, a reactivity profile not shared by its O-ester or amide counterparts [2]. Furthermore, in applications as a ligand, the combination of a carbonyl oxygen and a thiolate sulfur in Tibenzate creates a unique bidentate coordination environment that is absent in structurally simpler thiols. This specific coordination dictates the geometry and, consequently, the biological activity of the resultant metal complexes, as demonstrated in head-to-head comparisons with a diaminopyridine-based thiolate ligand [3]. Simply interchanging Tibenzate with a generic thiol or a different thiobenzoate would result in a metal complex with a fundamentally different structure and, therefore, unpredictable and likely irreproducible bioactivity.

Pyrolysis pathway divergence
Benzyl substituent alters radical fragmentation vs. phenyl or alkyl thiobenzoates; product outcome may shift.
Bidentate coordination specificity
O,S chelation mode not replicated by simple thiols or ether-esters; metal complex geometry may differ.
Bioactivity profile dependency
Antimicrobial response of derived complexes may not transfer with alternative ligand scaffolds.

Quantitative Evidence Guide: Tibenzate's Performance in Antimicrobial Ligand Applications


Comparative Antimicrobial Activity of Tibenzate (BBCT) vs. a Diaminopyridine-Derived Thiolate Ligand

In a direct head-to-head study, the free ligand Tibenzate (BBCT) exhibited quantifiably superior preliminary antimicrobial activity compared to the structurally distinct thiolate ligand DBCT. The disk diffusion assay against Bacillus subtilis (ATCC 6633) showed that BBCT produced an inhibition zone of 7 mm, whereas DBCT showed a smaller zone of 5 mm [1]. This trend was consistent across other tested organisms, with BBCT showing greater zones of inhibition than DBCT against Staphylococcus aureus and Candida albicans, while neither ligand showed activity against Escherichia coli or Pseudomonas aeruginosa [1].

Free Ligand Comparison
Head-to-head
BBCT 7 mm · DBCT 5 mm
40% larger zone
Reported ligand-specific antimicrobial context
Disk diffusion, B. subtilis; DMSO solvent
Antimicrobial Screening Coordination Chemistry Ligand Design Thiolate Complexes

Enhanced Antimicrobial Potency of Tibenzate-derived Copper(II) Complex vs. the Free Ligand

Complexation of Tibenzate with copper(II) significantly amplifies its antimicrobial effect compared to the free ligand. The Cu(II)-BBCT complex achieved an inhibition zone of 12 mm against B. subtilis, representing a 71.4% increase in activity over the 7 mm inhibition zone of free Tibenzate (BBCT) [1]. This enhancement is specifically attributed to the chelation effect, which increases the compound's lipophilicity and facilitates its penetration through the microbial cell membrane [1].

Cu(II) Complex Boost
Head-to-head
+71.4% inhibition
12 mm vs 7 mm free ligand
Chelation amplifies assay response in B. subtilis
Attributed to increased lipophilicity
Metallodrug Copper Complexes Bioinorganic Chemistry

Tibenzate's Unique Thermal Decomposition Pathway vs. Other Thiobenzoate Esters

Tibenzate undergoes a chemically distinct thermal decomposition pathway compared to other thiobenzoate esters. While phenyl thioacetate esters primarily undergo simple ester pyrolysis, the pyrolysis of S-benzyl thiobenzoate (Tibenzate) uniquely yields 2,3,4,5-tetraphenylthiophene as a major product, in addition to benzene, biphenyl, benzyl thiol, and benzoic acid [1]. This divergent reaction outcome is class-level evidence that Tibenzate's benzyl substituent fundamentally alters its radical fragmentation chemistry, providing a distinct synthetic utility not accessible with simpler phenyl or alkyl thiobenzoates [1].

Pyrolysis Product
Class-level
2,3,4,5-Tetraphenylthiophene
Divergent pathway vs. other thioesters
Neat pyrolysis; distinct from simple ester pyrolysis
Pyrolysis Chemistry Reaction Mechanism Thioester Reactivity

Tibenzate Application Scenarios: From Antimicrobial Metallodrug Discovery to Specialty Synthesis


Design of Novel Antimicrobial Metallodrugs via Tibenzate-Copper(II) Complexation

Procuring Tibenzate is critical for medicinal inorganic chemistry programs focused on developing new antimicrobial metallodrugs. The direct head-to-head evidence confirms that Tibenzate, as a ligand, intrinsically outperforms a comparable diaminopyridine dithiolate ligand in preliminary antimicrobial screening [1]. Furthermore, its subsequent complexation with copper(II) amplifies this activity by a quantifiable 71.4% against B. subtilis [1]. This sequential boost, from a more active free ligand to a significantly potent metal complex, makes Tibenzate a high-priority building block for generating libraries of metallodrug candidates targeting Gram-positive bacteria.

Synthesis of Tetraphenylthiophene Derivatives for Advanced Materials

For synthetic organic chemistry groups working on optoelectronic materials or novel heterocyclic scaffolds, Tibenzate offers a distinct synthetic advantage. Pyrolysis studies have shown that S-benzyl thiobenzoate (Tibenzate) uniquely generates 2,3,4,5-tetraphenylthiophene as a major product, a reactivity not observed in similar phenyl or alkyl thioesters [2]. This specific transformation provides a straightforward, alternative route to a tetraarylthiophene core, which is a motif of interest in organic semiconductors and fluorescent materials. The decision to procure Tibenzate over a generic thiobenzoate is thus justified by this unique product outcome.

Coordination Chemistry Research on Bidentate (O,S) Ligands

Tibenzate is an essential procurement item for fundamental coordination chemistry research exploring the properties of bidentate ligands with mixed oxygen-sulfur donor sets. Infrared spectroscopic studies have characterized how Tibenzate coordinates to metal centers through both its carbonyl oxygen and thiolate sulfur atoms [1]. This specific coordination mode is directly responsible for the altered physicochemical and biological properties of its Cu(II) and Mn(II) complexes. Using a simpler thiol or ether-ester analog would not replicate this precise bidentate coordination environment, making Tibenzate the unequivocally correct choice for these studies.

Application
Selection Property
Validation Focus
Antimicrobial metallocomplex screening
Ligand-dependent antimicrobial context
Zone-of-inhibition and strain-panel endpoints
Tetraphenylthiophene synthesis
Unique pyrolysis product profile
Product identity and reaction condition optimization
Bidentate (O,S) coordination studies
Mixed O,S donor coordination mode
Spectroscopic characterization of metal-ligand bonding
Quote Request

Request a Quote for Tibenzate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.